

Advanced Synthesis Protocols for 2-Cyclohexylpropanal

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Compound of Interest

Compound Name: 2-Cyclohexylpropanal

CAS No.: 2109-22-0

Cat. No.: B1360027

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CAS: 2109-22-0 | Synonyms: Pollenal II,

-Methylcyclohexaneacetaldehyde

Executive Summary & Strategic Analysis

2-Cyclohexylpropanal is a high-value fragrance intermediate characterized by a powerful, diffusive fresh-green odor reminiscent of pollen and herbs. Structurally, it is a branched aliphatic aldehyde, making it prone to oxidation and aldolization.

From a process chemistry perspective, the synthesis of **2-cyclohexylpropanal** presents a classic regioselectivity and chemoselectivity challenge. The molecule can be disconnected via two primary logic gates:

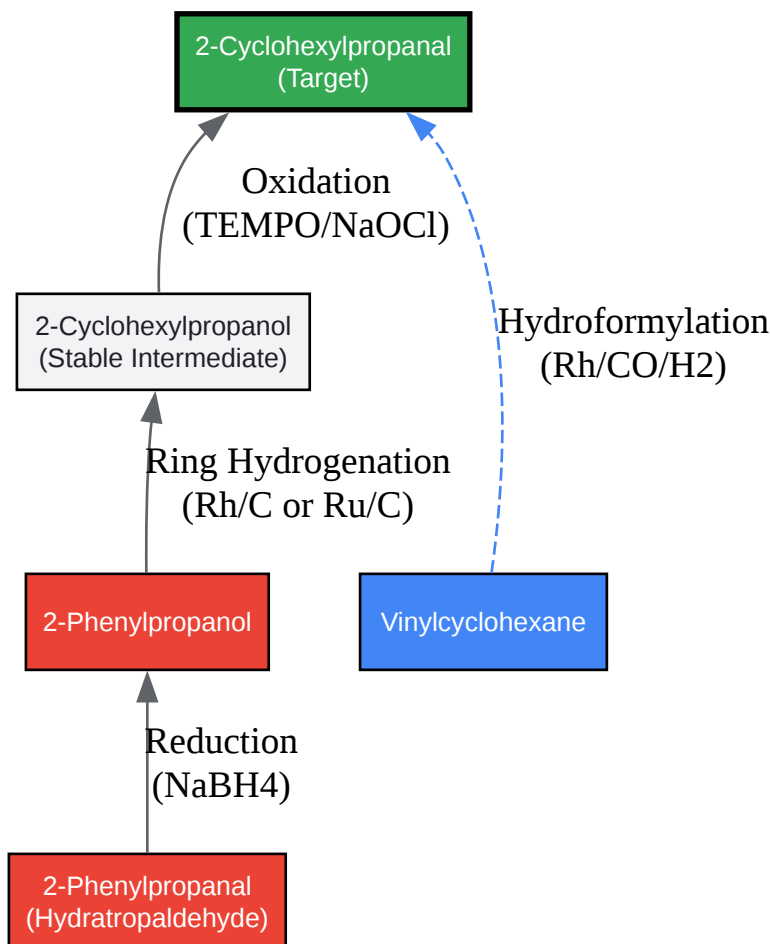
- Ring Hydrogenation: Saturation of the aromatic ring of 2-phenylpropanal (Hydratropaldehyde). This is the most direct structural mapping but requires chemoselectivity to prevent reduction of the aldehyde carbonyl.

- C1 Homologation (Hydroformylation): Carbonylation of vinylcyclohexane. This offers high atom economy but demands catalyst ligands that favor branched (Markovnikov) selectivity over the thermodynamically preferred linear product.

This guide details two field-proven pathways: a robust 2-Step Reductive/Oxidative Protocol (ideal for laboratory to pilot scale) and a Direct Hydroformylation Route (ideal for industrial scale).

Retrosynthetic Logic & Pathway Design

The following Graphviz diagram visualizes the disconnection logic, highlighting the divergence between aromatic feedstock hydrogenation and alkene functionalization.



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Figure 1: Retrosynthetic disconnection showing the robust alcohol intermediate pathway vs. the direct hydroformylation route.

Pathway A: The "Self-Validating" 2-Step Protocol

Best for: Laboratory synthesis, high purity requirements, and avoiding regioselectivity issues.

Direct hydrogenation of 2-phenylpropanal often leads to over-reduction (yielding the alcohol) or decarbonylation. A superior strategy is to intentionally reduce the starting material to the alcohol, hydrogenate the ring, and then selectively oxidize back to the aldehyde.

Step 1: Catalytic Ring Hydrogenation

This step converts 2-phenylpropanol to 2-cyclohexylpropanol. Rhodium is preferred over Palladium for ring saturation under mild conditions as it minimizes hydrogenolysis of the benzylic C-O bond.

- Substrate: 2-Phenylpropanol
- Catalyst: 5% Rh/C or 5% Ru/Al₂O₃
- Solvent: Isopropanol or Methanol (promotes H₂ solubility)
- Conditions: 50–80 bar H₂, 60–80°C

Step 2: Anelli Oxidation (TEMPO-Mediated)

To regenerate the aldehyde without over-oxidation to the carboxylic acid, the Anelli protocol (TEMPO/Bleach) is the industry standard for safety and selectivity.

Experimental Protocol

Reagents:

- 2-Cyclohexylpropanol (1.0 equiv)
- TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)
- KBr (0.1 equiv)

- NaOCl (Commercial bleach, ~10-13%) (1.1 equiv)
- Dichloromethane (DCM) / Water biphasic system

Procedure:

- Setup: In a jacketed reactor maintained at 0°C, dissolve 2-cyclohexylpropanol (100 mmol) in DCM (200 mL). Add TEMPO (1 mmol) and KBr (10 mmol) dissolved in minimal water.
- Addition: Adjust the aqueous NaOCl solution to pH 9.5 using NaHCO₃. Slowly add the oxidant dropwise to the vigorously stirred reaction mixture. Maintain internal temperature <5°C to prevent carboxylic acid formation.
- Monitoring: The reaction is typically complete within 30–60 minutes. Monitor via GC-MS or TLC (stain with Anisaldehyde).
- Quench: Quench excess oxidant with aqueous sodium thiosulfate.
- Workup: Separate phases. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
- Purification: Distillation under reduced pressure (bp ~80°C at 16 Torr).

Critical Control Point: The pH of the bleach solution is vital. At pH < 8, the reaction accelerates but risks over-oxidation. At pH > 10, the reaction stalls.

Pathway B: Regioselective Hydroformylation

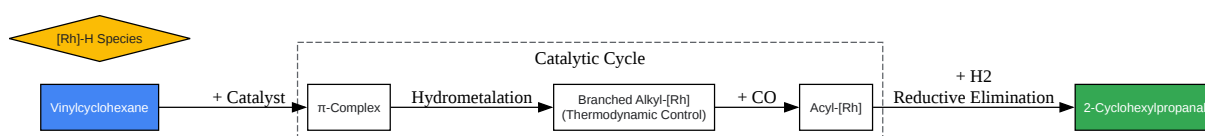
Best for: Industrial scale, atom economy.

This route utilizes vinylcyclohexane (CAS 695-12-5).[1] The challenge is forcing the formyl group to the branched position (iso-aldehyde) rather than the linear position (n-aldehyde).

Mechanism & Ligand Selection

Standard Rh/PPh₃ catalysts favor linear aldehydes (n:iso > 10:1). To reverse this to favor **2-cyclohexylpropanal**, sterically demanding ligands or specific bite-angle diphosphines are required to destabilize the linear alkyl-rhodium intermediate.

- Catalyst Precursor: $\text{Rh}(\text{acac})(\text{CO})_2$
- Ligand: Encapsulating phosphites or specific bulky monophosphines (e.g., TPPTS in biphasic systems often favors linear, so specialized ligands like Xantphos or t-Bu-phosphines are tuned for specific regiocontrol, though branched selectivity remains challenging).
- Note: In many commercial settings, a mixture is produced and separated via fractional distillation.



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Figure 2: Hydroformylation cycle highlighting the critical hydrometalation step determining regioselectivity.

Analytical Data & Specifications

Property	Specification	Notes
Appearance	Colorless to pale yellow liquid	Clear, free of suspended matter
Purity (GC)	> 98.0%	Main impurity: 2-cyclohexylpropanol or linear isomer
Refractive Index	1.447 – 1.452 (C)	
Specific Gravity	0.899 – 0.913	
Flash Point	~71°C	Closed Cup
Odor Profile	Green, Pollen, Fresh, Fruity	Evaluation at 10% in DPG

Process Safety & Stability

- Oxidation Sensitivity: Like all branched aldehydes, **2-cyclohexylpropanal** is prone to autoxidation to 2-cyclohexylpropanoic acid upon exposure to air. Store under nitrogen or argon.
- Stabilizers: Industrial batches are often stabilized with 0.1% BHT (Butylated hydroxytoluene) or -Tocopherol.
- Handling: Use standard organic solvent PPE. The flash point (71°C) classifies it as a combustible liquid (Class IIIA).

References

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